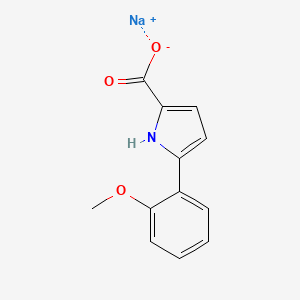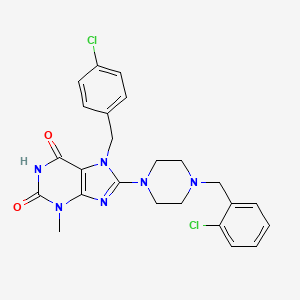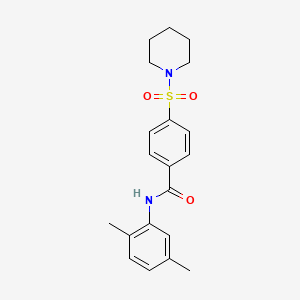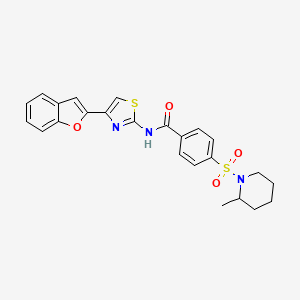![molecular formula C7H5Br2ClN2O3 B2507427 [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate CAS No. 866018-26-0](/img/structure/B2507427.png)
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate: is a complex organic compound that belongs to the class of halogenated pyridazines This compound is characterized by the presence of bromine, chlorine, and oxygen atoms within its molecular structure, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate typically involves multi-step organic reactions. One common method includes the bromination of a pyridazine derivative followed by esterification with 2-chloroacetic acid. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and chlorine sites, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used in polar aprotic solvents.
Major Products: The major products formed from these reactions include various substituted pyridazines, alcohols, and other halogenated derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate serves as a versatile intermediate for the preparation of more complex molecules
Biology: The compound’s potential biological activity is of interest in medicinal chemistry. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and biological studies.
Medicine: In medicinal research, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new treatments for various diseases.
Industry: In the material science industry, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The presence of halogen atoms enhances its binding affinity and specificity, leading to potent biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
- [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate
- [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-bromoacetate
- [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-fluoroacetate
Comparison: Compared to its analogs, [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation can enhance its chemical stability and reactivity, making it more versatile in synthetic applications. Additionally, the specific arrangement of halogen atoms may influence its biological activity, providing distinct advantages in medicinal chemistry and material science.
Properties
IUPAC Name |
(4,5-dibromo-6-oxopyridazin-1-yl)methyl 2-chloroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClN2O3/c8-4-2-11-12(7(14)6(4)9)3-15-5(13)1-10/h2H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJRRVAJZPYSMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)C(=C1Br)Br)COC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B2507345.png)
![(2Z)-6-bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2507347.png)
![N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2507348.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2507349.png)

![5-[3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazol-5-yl]-4-cyclohexyl-4h-1,2,4-triazole-3-thiol](/img/structure/B2507351.png)

![(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2507353.png)
![2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2507356.png)
![2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide](/img/structure/B2507357.png)


![3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2507361.png)
